molecular formula C6H10O3 B15294272 D-(-)-Pantolactone-d6

D-(-)-Pantolactone-d6

Cat. No.: B15294272
M. Wt: 136.18 g/mol
InChI Key: SERHXTVXHNVDKA-JJCAPIKSSA-N
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Description

D-(-)-Pantolactone-d6 is a deuterated form of D-(-)-Pantolactone, a chiral lactone derived from pantothenic acid (vitamin B5). The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-(-)-Pantolactone-d6 typically involves the deuteration of D-(-)-Pantolactone. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound with high isotopic purity. The use of deuterated solvents and reagents is crucial to minimize the presence of non-deuterated impurities.

Chemical Reactions Analysis

Types of Reactions

D-(-)-Pantolactone-d6 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form deuterated pantothenic acid derivatives.

    Reduction: Reduction reactions can yield deuterated alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include deuterated derivatives of pantothenic acid, alcohols, and various substituted lactones.

Scientific Research Applications

D-(-)-Pantolactone-d6 has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in metabolic studies to trace biochemical pathways involving pantothenic acid.

    Medicine: It serves as a reference standard in pharmacokinetic studies to understand the metabolism of pantothenic acid derivatives.

    Industry: this compound is used in the production of deuterated drugs and other specialty chemicals.

Mechanism of Action

The mechanism of action of D-(-)-Pantolactone-d6 involves its interaction with various enzymes and receptors in biological systems. The deuterium atoms in the molecule can influence the rate of enzymatic reactions, providing insights into the kinetic isotope effects. The compound targets pathways involving pantothenic acid, affecting processes such as coenzyme A synthesis and fatty acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    D-(-)-Pantolactone: The non-deuterated form, used in similar applications but lacks the isotopic labeling.

    L-(-)-Pantolactone: The enantiomer of D-(-)-Pantolactone, with different chiral properties.

    Deuterated Lactones: Other deuterated lactones with similar isotopic properties but different chemical structures.

Uniqueness

D-(-)-Pantolactone-d6 is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and kinetic studies. The isotopic substitution enhances the stability and alters the reaction kinetics, making it a valuable tool in various scientific investigations.

Properties

Molecular Formula

C6H10O3

Molecular Weight

136.18 g/mol

IUPAC Name

(3R)-3-hydroxy-4,4-bis(trideuteriomethyl)oxolan-2-one

InChI

InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1/i1D3,2D3

InChI Key

SERHXTVXHNVDKA-JJCAPIKSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(COC(=O)[C@@H]1O)C([2H])([2H])[2H]

Canonical SMILES

CC1(COC(=O)C1O)C

Origin of Product

United States

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